Cycloheptyl-(2,3-dimethylmorpholin-4-yl)methanone
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Overview
Description
Cycloheptyl-(2,3-dimethylmorpholin-4-yl)methanone is a chemical compound characterized by a cycloheptyl group attached to a methanone moiety, which is further connected to a 2,3-dimethylmorpholin-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cycloheptyl-(2,3-dimethylmorpholin-4-yl)methanone typically involves the reaction of cycloheptanone with 2,3-dimethylmorpholine in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed under optimized conditions. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: Cycloheptyl-(2,3-dimethylmorpholin-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the morpholine ring may be substituted by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Cycloheptyl-(2,3-dimethylmorpholin-4-yl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its pharmacological properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Cycloheptyl-(2,3-dimethylmorpholin-4-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
- Cyclohexyl-(2,3-dimethylmorpholin-4-yl)methanone
- Cyclooctyl-(2,3-dimethylmorpholin-4-yl)methanone
- Cyclopentyl-(2,3-dimethylmorpholin-4-yl)methanone
Comparison: Cycloheptyl-(2,3-dimethylmorpholin-4-yl)methanone is unique due to its seven-membered cycloheptyl ring, which imparts distinct steric and electronic properties compared to its analogs with different ring sizes. This uniqueness can influence its reactivity, binding affinity, and overall biological activity .
Properties
IUPAC Name |
cycloheptyl-(2,3-dimethylmorpholin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO2/c1-11-12(2)17-10-9-15(11)14(16)13-7-5-3-4-6-8-13/h11-13H,3-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDQFGXJJMPERDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OCCN1C(=O)C2CCCCCC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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